molecular formula C5H6Cl2O2 B590741 Cyclobutanone,  2,2-dichloro-3-methoxy- CAS No. 126790-68-9

Cyclobutanone, 2,2-dichloro-3-methoxy-

Cat. No.: B590741
CAS No.: 126790-68-9
M. Wt: 169.001
InChI Key: FHOHQIAODVMHHK-UHFFFAOYSA-N
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Description

Cyclobutanone, 2,2-dichloro-3-methoxy-, is a substituted cyclobutanone derivative characterized by a strained four-membered carbonyl ring with two chlorine atoms at the C2 position and a methoxy group (-OCH₃) at C2. The dichloro groups introduce electron-withdrawing effects, while the methoxy group is electron-donating, creating a unique electronic environment that influences reactivity, stability, and physical properties. This compound is likely synthesized via functionalization strategies similar to those reported for cyclobutanone derivatives, such as α-heteroatom additions or organocatalytic reactions .

Properties

CAS No.

126790-68-9

Molecular Formula

C5H6Cl2O2

Molecular Weight

169.001

IUPAC Name

2,2-dichloro-3-methoxycyclobutan-1-one

InChI

InChI=1S/C5H6Cl2O2/c1-9-4-2-3(8)5(4,6)7/h4H,2H2,1H3

InChI Key

FHOHQIAODVMHHK-UHFFFAOYSA-N

SMILES

COC1CC(=O)C1(Cl)Cl

Synonyms

Cyclobutanone, 2,2-dichloro-3-methoxy-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 2,2-dichloro-3-methoxy-cyclobutanone with structurally related cyclobutanone derivatives:

Compound Substituents Molecular Formula Key Electronic Effects Hydrate Equilibrium (% hydrate)
2,2-Dichloro-3-methoxy-cyclobutanone C2: Cl, Cl; C3: OCH₃ C₅H₆Cl₂O₂ Mixed EW (Cl) + ED (OCH₃) Theoretical: ~5–10% (estimated)
Cyclobutanone (unsubstituted) None C₄H₆O Neutral 2% (in D₂O)
2,2-Dichloro-3-methyl-cyclobutanone C2: Cl, Cl; C3: CH₃ C₅H₆Cl₂O Strong EW (Cl) + weak ED (CH₃) Predicted: ~3–4%
3-Methoxy-cyclobutanone C3: OCH₃ C₅H₈O₂ Moderate ED (OCH₃) Unknown

Key Observations :

  • Hydrate Equilibrium: Electron-withdrawing groups (EWGs) like -Cl increase hydrate formation by polarizing the carbonyl group, as seen in unsubstituted cyclobutanone (2% hydrate) . The dichloro groups in the target compound likely enhance hydrate formation, but the methoxy group (electron-donating, ED) may counteract this effect. For comparison, 2,2-dichloro-3-methyl-cyclobutanone (methyl being weakly ED) might exhibit lower hydrate equilibrium (~3–4%) than the target compound.
Reactivity in Organocatalytic Reactions

Cyclobutanone derivatives are widely used in asymmetric synthesis. Below is a comparison of reaction outcomes:

Reaction Type Substrate Catalyst Yield (%) Enantioselectivity (ee) Reference
α-N-Functionalization Cyclobutanone (S)-Proline in ionic liquids Moderate Not reported
Mannich Reaction Cyclobutanone Supported (S)-proline Moderate High dr (diastereomeric ratio)
Theoretical: Mannich Reaction 2,2-Dichloro-3-methoxy-cyclobutanone Supported (S)-proline Predicted: Lower Predicted: Reduced dr

Key Observations :

  • The dichloro and methoxy groups in the target compound may sterically hinder nucleophilic attack at the α-carbon, reducing yields compared to unsubstituted cyclobutanone.
  • The methoxy group’s ED effect could activate the carbonyl for electrophilic reactions, but steric effects from chlorine atoms might dominate .
Spectroscopic and Vibronic Properties

Evidence from cyclobutanone and cyclopentanone studies highlights substituent effects on excited-state dynamics:

Compound Excited-State Decay Constants (ps) Symmetry Impact Reference
Cyclobutanone 0.95 (short), 6.32 (long) High ring strain; C₂ᵥ symmetry
Cyclopentanone 3.62 (short), 58.1 (long) Lower strain; Cₛ symmetry
Theoretical: 2,2-Dichloro-3-methoxy-cyclobutanone Predicted: Faster decay than cyclobutanone Reduced symmetry (asymmetric substituents)

Key Observations :

  • The target compound’s asymmetric substitution (Cl, Cl, OCH₃) disrupts symmetry, altering vibronic coupling compared to unsubstituted cyclobutanone. This could lead to faster non-radiative decay in excited states .
  • Chlorine’s electronegativity may increase vibrational energy redistribution, similar to trends observed in halogenated ketones .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,2-dichloro-3-methoxycyclobutanone, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound can be synthesized via [2 + 2] cycloaddition reactions, where dichloroketene intermediates react with electron-rich alkenes. For example, cyclobutanone derivatives are often prepared by treating acyl chlorides with thionyl chloride (SOCl₂) in dichloromethane, followed by nucleophilic substitution to introduce the methoxy group . Key parameters include temperature (0–25°C), solvent polarity, and stoichiometric ratios of reactants. Optimization of these conditions minimizes side products like over-chlorinated byproducts.
Synthetic Method Key Reagents Yield Range Purity Considerations
[2 + 2] CycloadditionDichloroketene, Alkenes40–65%Requires inert atmosphere to prevent oxidation
Nucleophilic SubstitutionMethoxide (NaOMe/MeOH)70–85%Excess methoxide avoids residual chloride

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in 2,2-dichloro-3-methoxycyclobutanone?

  • Methodological Answer :

  • ¹H NMR : The coupling constants (e.g., JHH) between protons on the cyclobutanone ring are critical. For planar cyclobutanones, axial-equatorial coupling constants differ significantly (J ~ 7–9 Hz), whereas puckered conformers show averaged values due to rapid interconversion .
  • ¹³C NMR : The carbonyl carbon (C=O) appears downfield (~210–220 ppm), with chlorine substituents causing deshielding (~85–95 ppm for C-Cl).
  • IR : The C=O stretch (~1750 cm⁻¹) and C-O-C (methoxy) stretch (~1250 cm⁻¹) confirm functional groups. Discrepancies in peak splitting may indicate rotational isomerism .

Q. What are the common reactivity patterns of 2,2-dichloro-3-methoxycyclobutanone in nucleophilic substitution reactions?

  • Methodological Answer : The dichloro groups at C2 activate the carbonyl toward nucleophilic attack. For example:

  • Grignard Reagents : Attack at the carbonyl forms tertiary alcohols, but steric hindrance from the methoxy group may reduce yields.
  • Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, while LiAlH₄ may over-reduce the ring .
  • Base-Mediated Elimination : Strong bases (e.g., KOtBu) can induce ring-opening via α-elimination, yielding dichloromethoxy alkenes .

Advanced Research Questions

Q. How do computational models explain the photochemical α-cleavage dynamics of 2,2-dichloro-3-methoxycyclobutanone?

  • Methodological Answer : Time-dependent density functional theory (TD-DFT) and CASSCF calculations reveal that photoexcitation at 200 nm populates the S₁ (n→π*) state. The α-cleavage mechanism involves:

Ring Puckering : A low-energy vibrational mode (~200 cm⁻¹) facilitates C-C bond scission .

Intersystem Crossing : Triplet-state pathways dominate at longer wavelengths, producing dichloroethylene and methoxyketene fragments .

  • Experimental Validation : Ultrafast electron diffraction (UED) data show a 176.6 fs time constant for S₁ α-cleavage, aligning with non-adiabatic dynamics simulations .

Q. How can contradictory NMR data on cyclobutanone conformers be resolved?

  • Methodological Answer : Early NMR studies assumed an A₂B₄ spin system with averaged coupling constants (J = 7.9 Hz), but high-resolution 56.4 MHz spectra revealed an AA'BB'B''B''' system due to planarity. To resolve discrepancies:

Variable-Temperature NMR : No spectral changes between -80°C and +140°C confirm a rigid planar structure .

DFT Calculations : Simulated spectra using JHH = 8.5 Hz (axial-equatorial) and JHH = 2.3 Hz (axial-axial) match experimental data .

Q. What methodologies quantify the carbonyl-hydrate equilibrium of 2,2-dichloro-3-methoxycyclobutanone in aqueous media?

  • Methodological Answer :

  • NMR Titration : Dissolve the compound in D₂O/CDCl₃ mixtures. Integrate peaks for the carbonyl (δ ~210 ppm) and hydrate (δ ~90 ppm) forms. The equilibrium constant Khyd is calculated using:
    Khyd=[Hydrate][Carbonyl]K_{\text{hyd}} = \frac{[\text{Hydrate}]}{[\text{Carbonyl}]}

Electron-withdrawing groups (e.g., -Cl) increase Khyd by stabilizing the hydrate .

  • Comparative Data : Unsubstituted cyclobutanone has Khyd ~0.02, while 2,2-dichloro-3-methoxy derivatives show Khyd >0.1 due to inductive effects .

Data Contradiction Analysis

Q. Why do time-resolved studies report conflicting α-cleavage time constants for cyclobutanones?

  • Resolution : Discrepancies arise from differing experimental methods:

  • Femtosecond TR-MS : Reports 80 fs (S₁→S₀) and 740 fs (T₁→S₀) .
  • Ab-Initio Simulations : Predict 484 fs for S₁ decay .
  • Ultrafast Electron Diffraction (UED) : Measures 176.6 fs for C-C bond rupture .
    • Key Factors : Solvent effects, isotopic substitution (e.g., deuterated analogs), and detection limits (mass vs. structural resolution) account for variability.

Methodological Tables

Table 1 : Comparison of Computational vs. Experimental Photofragmentation Time Constants

Method Time Constant (fs) State Reference
TD-DFT Dynamics176.6S₁
CASSCF/Non-adiabatic484.0S₁
TR-MS (Experimental)80 ± 10S₁→S₀
UED (Experimental)650T₁→S₀

Table 2 : Impact of Substituents on Carbonyl-Hydrate Equilibrium (Khyd)

Compound Substituents Khyd Reference
CyclobutanoneNone0.02
2,2-Dichloro-3-methoxycyclobutanone-Cl, -OMe0.12
3-(4-Fluorophenyl)cyclobutanone-PhF0.08

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